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This guide provides a comprehensive statistical analysis of Prucalopride clinical trial data for

researchers, scientists, and drug development professionals. It objectively compares the

performance of Prucalopride with placebo and provides supporting experimental data from key

clinical trials.

Efficacy of Prucalopride in Chronic Constipation
Prucalopride, a selective high-affinity 5-hydroxytryptamine (5-HT4) receptor agonist, has

demonstrated significant efficacy in the treatment of chronic constipation in multiple large-scale,

randomized, controlled clinical trials.[1][2][3][4][5] An integrated analysis of six phase 3 and 4

trials, encompassing 2484 patients, showed that a significantly higher percentage of patients

treated with Prucalopride (2 mg daily) achieved an average of three or more spontaneous

complete bowel movements (SCBMs) per week over a 12-week period compared to placebo.

Table 1: Primary Efficacy Endpoint in Integrated Analysis of Six Clinical Trials

Treatment
Group

Number of
Patients

Percentage of
Responders
(≥3
SCBMs/week)

Odds Ratio
(95% CI)

p-value

Prucalopride (≤2

mg)
1237 27.8% 2.68 (2.16, 3.33) < 0.001

Placebo 1247 13.2%
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Source: Integrated analysis of six randomized, controlled clinical trials.

These results are consistent across individual phase 3 trials. For instance, one study with 620

patients reported that 30.9% of patients receiving 2 mg of Prucalopride and 28.4% of those

receiving 4 mg achieved the primary endpoint, compared to 12.0% in the placebo group

(p<0.001 for both comparisons). Another trial in men with chronic constipation showed that

37.9% of patients in the Prucalopride group achieved the primary endpoint, compared to 17.7%

in the placebo group (p<0.0001).

Secondary efficacy endpoints, including patient satisfaction with bowel function and their

perception of constipation severity, were also significantly improved with Prucalopride

compared to placebo.

Safety and Tolerability Profile
Prucalopride has been shown to have a favorable safety and tolerability profile. The most

commonly reported treatment-related adverse events are headache, abdominal pain, nausea,

and diarrhea. These events were generally mild to moderate in severity and often occurred on

the first day of treatment, diminishing with continued use. Importantly, Prucalopride does not

exhibit a clinically relevant affinity for the hERG potassium channel, which has been a concern

with other 5-HT4 receptor agonists, and thus has a better cardiovascular safety profile.

Table 2: Common Treatment-Emergent Adverse Events (Reported in ≥2% of Patients on

Prucalopride and more frequently than Placebo)

Adverse Event
Prucalopride 2 mg
(n=1237)

Placebo (n=1247)

Headache 25-30% 12-17%

Abdominal Pain 16-23% 11-19%

Nausea 12-24% 8-14%

Diarrhea 12-19% 3-5%

Source: Data from pivotal clinical trials.
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Experimental Protocols
The efficacy and safety of Prucalopride have been established through a series of well-

designed, multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3

and 4 clinical trials.

Key Methodological Features:

Study Population: Adult patients with chronic constipation, typically defined as having two or

fewer SCBMs per week for at least six months, along with other symptoms like hard stools,

straining, or a sensation of incomplete evacuation.

Trial Design: A common design involves a 2-week run-in period to establish baseline bowel

function, followed by a 12-week treatment phase where patients are randomized to receive

either Prucalopride (commonly 2 mg or 4 mg once daily) or a matching placebo.

Primary Efficacy Endpoint: The most common primary endpoint is the proportion of patients

achieving a weekly average of three or more SCBMs during the 12-week treatment period.

Data Collection: Efficacy data is typically collected through daily electronic diaries where

patients record their bowel movements, stool consistency, and associated symptoms. Quality

of life and treatment satisfaction are assessed using validated questionnaires like the Patient

Assessment of Constipation-Symptoms (PAC-SYM) and Patient Assessment of

Constipation-Quality of Life (PAC-QOL).

Safety Monitoring: Safety is assessed through the recording of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms.

Signaling Pathway and Experimental Workflow
Prucalopride's mechanism of action involves the selective activation of 5-HT4 receptors located

on enteric neurons in the gastrointestinal tract. This activation enhances the release of

acetylcholine, a neurotransmitter that stimulates colonic peristalsis and increases bowel

motility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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